PEG10 Chain Length: Clearance Threshold Advantage Over Shorter PEGn Analogs
The PEG10 chain length in Boc-NH-PEG10-CH2CH2COOH exceeds the PEG8 threshold identified as the point beyond which further PEG elongation no longer impacts plasma clearance [1]. In comparative in vivo pharmacology studies of PEGylated ADC linkers, conjugates with PEG lengths below this threshold exhibited faster clearance, while PEG8 and longer chains conferred equivalent, minimized clearance profiles [1]. Boc-NH-PEG6-CH2CH2COOH, a shorter-chain analog, lacks the PEG length required to achieve this pharmacokinetic plateau .
| Evidence Dimension | PEG chain length impact on plasma clearance (in vivo) |
|---|---|
| Target Compound Data | PEG10 (10 ethylene oxide units) |
| Comparator Or Baseline | PEG1-PEG7 analogs (below threshold); PEG8 (threshold) |
| Quantified Difference | PEG8 identified as threshold length beyond which clearance is not further impacted; PEG10 exceeds threshold; shorter PEG chains result in accelerated clearance |
| Conditions | In vivo pharmacology of PEGylated glucuronide-MMAE ADC linkers in xenograft models |
Why This Matters
Selecting a PEG10 linker ensures the conjugate operates in the pharmacokinetic plateau region where clearance is minimized, avoiding the accelerated clearance penalties associated with shorter PEG analogs.
- [1] Burke PJ, et al. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. Mol Cancer Ther. 2017;16(1):116-123. View Source
